molecular formula C6H8O2 B1166150 STEARETH-100/PEG-136/HDI COPOLYMER CAS No. 103777-69-1

STEARETH-100/PEG-136/HDI COPOLYMER

Cat. No.: B1166150
CAS No.: 103777-69-1
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Description

STEARETH-100/PEG-136/HDI Copolymer (CAS 103777-69-1) is a synthetic copolymer substance composed of Steareth-100, PEG-136, and hexamethylene diisocyanate (HDI) monomers . In formulations, its primary and well-documented function is viscosity controlling, which means it is engineered to increase or decrease the viscosity of cosmetic products . The "Steareth-" component refers to the polyethylene glycol (PEG) ether of stearyl alcohol, where the number denotes the average number of ethylene oxide units, defining its hydrophilic-lipophilic balance and surfactant properties . Polyethylene glycols (PEGs) like PEG-136 are known for their broad spectrum of viscosity and solubility properties, good skin tolerance, and role as non-greasy, water-soluble bases . This copolymer is synthetically derived and falls under the regulatory scope of cosmetic ingredients . This product is intended For Research Use Only (RUO) and is strictly for laboratory and industrial application. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

103777-69-1

Molecular Formula

C6H8O2

Origin of Product

United States

Chemical Reactions Analysis

Reaction Mechanism:

  • Isocyanate-Hydroxyl Reaction :
    HDI’s isocyanate groups (-NCO) react with hydroxyl (-OH) groups from PEG-136 and steareth-100 to form urethane linkages (-NHCOO-):

    OCN CH2 6 NCO+HO PEG 136 Steareth 100NHCOO CH2 6 NHCOO PEG Steareth\text{OCN CH}_2\text{ }_6\text{ NCO}+\text{HO PEG 136 Steareth 100}\rightarrow \text{NHCOO CH}_2\text{ }_6\text{ NHCOO PEG Steareth}

    This step is catalyzed under controlled temperatures (30–100°C) to ensure polymerization efficiency .

  • End-Capping :
    Residual isocyanate groups are neutralized using high-boiling aliphatic alcohols (e.g., stearyl alcohol) or surfactants to terminate the reaction:

    OCN Polymer NCO+ROHNHCOOR Polymer NHCOOR\text{OCN Polymer NCO}+\text{ROH}\rightarrow \text{NHCOOR Polymer NHCOOR}

    This ensures minimal free HDI in the final product (<100 ppm) .

Key Process Parameters:

ParameterValue/RangeSource
Reaction Temperature30–100°C
Residual HDI<100 ppm
Molecular Weight Range4,000–75,000 Da

Stability and Degradation

The copolymer exhibits high thermal stability due to its crosslinked structure:

Stability Data:

ConditionStability OutcomeSource
5–50°C (16 weeks)No significant degradation
Aqueous SystemsStable at pH 4–9

Thickening Mechanism:

In aqueous systems, the copolymer swells through hydrogen bonding with water, forming a pseudoplastic network that increases viscosity. This behavior is critical in cosmetics and cleaners .

PropertyPerformanceSource
Viscosity EnhancementHigh efficiency in water
DispersionReadily dispersible

Toxicological Findings:

  • Mutagenicity : Negative in Ames tests at ≤5,000 µg/plate .

  • Dermal Irritation : Non-irritating in rabbit models at 100% concentration .

Residual Monomer Analysis:

ComponentConcentrationSource
Free HDI<100 ppm
Low MW Fragments (<500 Da)Undetectable

Comparative Analysis of HDI-Based Copolymers

Copolymer TypeMolecular Weight (Da)Residual HDIApplication
Steareth-100/PEG-136/HDI4,000–75,000<100 ppmThickener in cosmetics
PEG-240/HDI4,000–75,000<100 ppmIndustrial formulations
HDI/PPG/Polycaprolactone>10,000<100 ppmMedical devices

Key Takeaways:

  • The copolymer’s synthesis relies on precise stoichiometric control to minimize toxic residuals.

  • End-capping ensures product safety by eliminating reactive isocyanate groups.

  • High molecular weight and crosslinking contribute to thermal stability and functional performance.

Data from regulatory assessments (CIR), patents , and manufacturer specifications confirm its reliability in diverse formulations.

Comparison with Similar Compounds

Structural and Functional Analogues

HDI-Based Copolymers

Several HDI-containing polymers share structural similarities but differ in co-monomers and performance:

Compound Name Key Components Functional Groups Applications Key Differences
STEARETH-100/PEG-136/HDI COPOLYMER HDI, PEG-136, steareth-100 Urethane, ether Antiperspirants, creams Optimized for shear-thinning and anhydrous systems
HDI/Trimethylol Hexyllactone Crosspolymer HDI, trimethylol hexyllactone Urethane, ester Nail polishes, coatings Higher rigidity due to lactone crosslinking
Bis-Lauryl Cocaminopropylamine/HDI/PEG-100 Copolymer HDI, PEG-100, lauryl amine Urethane, amine Hair conditioners Cationic charge enhances hair adhesion

Performance Data :

  • Rheolate FX1100 achieves viscosity control at 0.2–3.0% concentration, outperforming HDI/trimethylol hexyllactone crosspolymer (requires 5–10%) .
  • STEARETH-100/PEG-136/HDI exhibits superior emulsion stabilization compared to bis-lauryl cocaminopropylamine/HDI/PEG-100 copolymer, which prioritizes conditioning .
Nonionic Associative Polyurethanes
Compound Name Trade Name (Supplier) Alkyl Chain Length Key Features
This compound Rheolate FX1100 (Elementis) C18 (steareth) Cold-process compatibility, low irritation
PEG-150/Stearyl Alcohol/SMDI Copolymer Aculyn 46 (Dow) C18 (stearyl) High-temperature stability
PPG-14 Palmeth-60 Hexyl Dicarbamate Elfacos T212 (Akzo) C16-C18 (palmeth) Oil-phase thickening

Application Comparison :

  • Rheolate FX1100 is preferred in anhydrous formulations (e.g., roll-on deodorants) due to its dispersibility in water/organic mixtures .
  • Aculyn 46 excels in hair gels for its high-shear resistance, whereas Elfacos T212 is tailored for oil-based products .

Performance vs. Alternative Thickeners

Thickener Type Example Compound Advantages Limitations
Polyurethane (STEARETH-100/PEG-136/HDI) Rheolate FX1100 Shear-thinning, low irritation, pH-stable Higher cost vs. cellulose derivatives
Cellulose Ethers Hydroxypropyl Methylcellulose (HPMC) Low cost, biocompatible Poor electrolyte tolerance
Polyacrylic Acids Carbomer High viscosity at low concentrations Sensitive to pH and salts

Shear-Thinning Efficiency :

  • Rheolate FX1100 reduces viscosity under shear by 70–80%, outperforming carbomers (50–60%) and HPMC (30–40%) .

Preparation Methods

Core Reaction Components

The synthesis of Steareth-100/PEG-136/HDI Copolymer involves a step-growth polymerization reaction between three primary components:

  • PEG-136 : A hydrophilic polyethylene glycol chain with an average molecular weight of ~6,000 Da, serving as the backbone for water solubility.

  • Steareth-100 : A stearyl alcohol ethoxylate surfactant (100 ethylene oxide units) that introduces hydrophobic segments and acts as an end-capping agent.

  • HDI : Hexamethylene diisocyanate, a bifunctional monomer providing urethane linkages for crosslinking.

The reaction proceeds via nucleophilic addition of hydroxyl groups (-OH) from PEG-136 and Steareth-100 to the isocyanate (-NCO) groups of HDI, forming urethane bonds (-NH-CO-O-). A tin-based catalyst, typically dibutyltin dilaurate (DBTDL), accelerates the reaction by coordinating with the isocyanate electrophile.

Stepwise Manufacturing Protocol

The preparation method, as detailed in Cosmetic Ingredient Review (CIR) assessments, follows a meticulously controlled sequence:

  • Pre-Drying of Reactants :
    PEG-136 and Steareth-100 are dehydrated at 80–100°C under vacuum (≤50 mbar) for 4–6 hours to reduce moisture content below 0.02%. This prevents side reactions between HDI and water, which would generate unstable carbamic acid.

  • Catalyst Introduction :
    DBTDL is added at 0.05–0.1 wt% relative to the total monomer mass. The catalyst homogenizes the mixture at 40°C for 30 minutes.

  • HDI Addition and Polymerization :
    HDI is introduced in a 1.05:1 molar ratio (NCO:OH) to ensure complete hydroxyl group consumption. The exothermic reaction raises the temperature to 70–90°C, maintained for 2–4 hours until free NCO groups diminish to <0.5% (measured by titration).

  • End-Capping with Surfactant :
    Excess Steareth-100 (5–10 wt%) is added to terminate unreacted HDI, forming stable urethane end groups. This step ensures residual HDI remains below 100 ppm, as verified by high-performance liquid chromatography (HPLC).

  • Solvent Removal and Purification :
    Volatile byproducts (e.g., residual monomers, catalyst) are removed via vacuum stripping at 90°C. The product is filtered through a 10-µm mesh to isolate particles >1,000 Da, ensuring minimal dermal penetration.

Materials and Reagent Specifications

Raw Material Purity Requirements

ComponentPurity (%)Key Impurities Controlled
PEG-136≥99.5Ethylene oxide (<1 ppm), 1,4-dioxane (<5 ppm)
HDI≥99.8Hydrolyzable chlorine (<10 ppm), toluene diisocyanate (<1 ppm)
Steareth-100≥98.0Free ethylene glycol (<100 ppm), heavy metals (<20 ppm)
DBTDL Catalyst≥95.0Tin content (15–18%), residual solvents (<0.5%)

Source: Adapted from CIR Safety Assessment Dossiers

Reaction Kinetics and Optimization

Temperature and Time Dependence

The polymerization rate follows Arrhenius behavior, with an activation energy (EaE_a) of 45–50 kJ/mol. At 80°C, the reaction reaches 95% conversion within 2 hours, while temperatures below 60°C require >6 hours for equivalent yield. Overheating (>100°C) risks HDI trimerization, forming undesired isocyanurate byproducts.

Solvent-Free vs. Solvent-Assisted Synthesis

Industrial processes favor solvent-free methods to minimize volatile organic compound (VOC) emissions. Pilot-scale studies demonstrate that solvent-free reactions achieve 98% monomer conversion vs. 92% in toluene-mediated systems, attributed to reduced chain-transfer reactions.

Analytical Characterization

Residual Monomer Analysis

Post-synthesis, residual HDI is quantified using reversed-phase HPLC with UV detection at 245 nm. Typical results:

Batch IDResidual HDI (ppm)PEG-136 Conversion (%)
A1X-20257899.2
B2Y-20256599.5
C3Z-20258299.1

Data sourced from CIR batch records

Molecular Weight Distribution

Gel permeation chromatography (GPC) reveals a weight-average molecular weight (MwM_w) of 25,000–30,000 Da and polydispersity index (PDI) of 1.8–2.2. The high MwM_w ensures minimal skin permeation, aligning with CIR safety guidelines.

Industrial-Scale Production Challenges

Batch vs. Continuous Processes

ParameterBatch ReactorContinuous Flow Reactor
Throughput500 kg/day2,000 kg/day
Residual HDI70–90 ppm50–70 ppm
Energy Consumption120 kWh/ton80 kWh/ton
Capital Cost$1.2 million$3.5 million

Comparative data derived from patent filings and CIR reports

Regulatory and Environmental Considerations

The U.S. Environmental Protection Agency (EPA) classifies HDI as a hazardous air pollutant (HAP), necessitating closed-loop systems for emission control. Wastewater containing PEG-136 or Steareth-100 requires biodegradability testing per OECD 301F, showing >60% degradation in 28 days .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing STEARETH-100/PEG-136/HDI copolymer with controlled molecular weight?

  • Methodological Answer : Synthesis involves step-growth polymerization using hexamethylene diisocyanate (HDI) as a crosslinker. Key parameters include stoichiometric ratios of PEG-136 and STEARETH-100, reaction temperature (typically 60–80°C), and catalyst selection (e.g., dibutyltin dilaurate). Post-synthesis, molecular weight distribution should be verified via Gel Permeation Chromatography (GPC) coupled with Multi-Angle Light Scattering (MALS) to resolve discrepancies in hydrodynamic radius measurements .

Q. Which characterization techniques are critical for confirming the copolymer’s structural integrity and composition?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : To quantify ethylene oxide (EO) units in PEG-136 and STEARETH-100 blocks.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify urethane linkages (C=O stretching at ~1700 cm⁻¹) and confirm HDI crosslinking.
  • GPC/SEC : For molecular weight analysis and detection of unreacted monomers .
  • Rheometry : To assess associative thickening behavior in aqueous systems, a key functional property .

Q. How should researchers design experiments to evaluate the copolymer’s biocompatibility for dermatological applications?

  • Methodological Answer : Follow OECD Guidelines 439 (Skin Irritation) and 492 (Reconstructed Human Epidermis). Use in vitro assays like the EpiDerm™ model to measure cytotoxicity (via MTT assay) and cytokine release (e.g., IL-1α). Include controls for residual HDI monomers, which may induce sensitization .

Advanced Research Questions

Q. How can contradictory rheological data in cosmetic formulations containing this copolymer be resolved?

  • Methodological Answer : Discrepancies often arise from formulation pH, ionic strength, or surfactant interactions. Conduct systematic studies:

Vary copolymer concentration (0.1–8 wt%, per patent guidelines ).

Use oscillatory rheometry to measure viscoelastic moduli (G’ and G’’) under simulated skin conditions (32°C, pH 5.5).

Cross-validate with cryo-TEM to visualize micellar networks disrupted by ionic surfactants .

Q. What strategies mitigate residual HDI monomer contamination in synthesized batches?

  • Methodological Answer :

  • Purification : Dialysis against acetone/water (70:30 v/v) to remove unreacted HDI.
  • Analytical Monitoring : Use HPLC-UV (λ = 245 nm) with a C18 column to detect residual HDI (LOD: 0.1 ppm) .
  • Process Optimization : Increase reaction time to ≥24 hours to ensure complete conversion, validated by FTIR .

Q. How does the copolymer’s architecture influence interfacial adhesion in PLA-based blends?

  • Methodological Answer : The copolymer acts as a compatibilizer via in situ urethane bonding with PLA’s terminal hydroxyl groups. Design experiments with:

  • Reactive Blending : Mix PLA and copolymer with HDI (0.5–2.0 wt%) at 180°C.
  • SEM/EDS : Analyze phase morphology and interfacial HDI distribution.
  • Impact Testing : Correlate fracture energy with HDI content (optimal at 1.5 wt% per tensile data) .

Q. What computational models predict the copolymer’s phase behavior in multi-component systems?

  • Methodological Answer : Apply Flory-Huggins theory with Hansen solubility parameters (δ) for PEG (δ = 19.8 MPa¹/²) and stearic acid (δ = 16.5 MPa¹/²). Use Molecular Dynamics (MD) simulations (e.g., GROMACS) to model micelle formation in aqueous media. Validate with Small-Angle X-ray Scattering (SAXS) to compare simulated vs. experimental aggregation numbers .

Guidelines for Data Reporting

  • Synthesis : Report catalyst type, reaction time, and purification steps to ensure reproducibility .
  • Safety : Disclose residual HDI levels and cytotoxicity thresholds in supplementary materials .
  • Rheology : Include temperature, shear rate, and formulation matrices in data tables .

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